6-Methylcyclohex-1-ene-1-carbaldehyde
CAS No.: 41437-90-5
Cat. No.: VC19632579
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41437-90-5 |
|---|---|
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 6-methylcyclohexene-1-carbaldehyde |
| Standard InChI | InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h5-7H,2-4H2,1H3 |
| Standard InChI Key | HYHOGSPGVZSSIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC=C1C=O |
Introduction
Structural and Molecular Characteristics
Chemical Structure
The compound features a cyclohexene ring with a double bond between carbons 1 and 2 (Figure 1). The aldehyde group (-CHO) is positioned at carbon 1, while a methyl group (-CH₃) occupies carbon 6. This configuration introduces steric and electronic effects that influence reactivity. The IUPAC name, 6-methylcyclohexene-1-carbaldehyde, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 6-methylcyclohexene-1-carbaldehyde |
| InChI Key | HYHOGSPGVZSSIZ-UHFFFAOYSA-N |
Isomerism Considerations
Structural isomers, such as 6-methylcyclohex-3-ene-1-carbaldehyde (CAS 89-94-1), differ in double-bond placement. The 1-ene isomer discussed here is distinct in its reactivity due to conjugation between the aldehyde and the double bond .
Synthesis Methods
Diels-Alder Reaction
The primary synthesis route involves a Diels-Alder reaction between isoprene (diene) and crotonaldehyde (dienophile). Conditions include:
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Temperature: 160–170°C
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Pressure: 90–140 psig
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Catalyst: Zinc chloride (ZnCl₂) or related zinc-based catalysts .
The reaction proceeds via a [4+2] cycloaddition mechanism, yielding a mixture of regioisomers. Catalysts enhance selectivity for the 1-ene product, with zinc triflate (Zn(OTf)₂) showing superior performance in isomer optimization .
Table 2: Synthesis Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 160–170°C |
| Pressure | 90–140 psig |
| Catalyst | ZnCl₂, Zn(OTf)₂ |
| Yield | 70–85% (reported) |
Alternative Methods
Physical and Chemical Properties
Phase Transition Data
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Boiling Point: 391.0 K (117.85°C) (extrapolated from analogous isomers) .
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Solubility: Low in water; miscible with organic solvents (e.g., ethanol, diethyl ether).
Reactivity Profile
As an α,β-unsaturated aldehyde, the compound undergoes:
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Nucleophilic Addition: At the carbonyl group (e.g., Grignard reactions).
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Oxidation: To 6-methylcyclohex-1-ene-1-carboxylic acid using KMnO₄ or CrO₃.
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Diels-Alder Reactivity: Acts as a dienophile in cycloadditions .
Applications in Industry and Research
Fragrance Industry
The compound imparts citrus, floral, and green notes in perfumes. Its volatility and stability under formulation conditions make it a preferred ingredient in high-end fragrances.
Organic Synthesis
As a chiral building block, it facilitates the synthesis of:
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Pharmaceuticals (e.g., terpene-derived drugs).
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Agrochemicals (e.g., pesticides with cyclohexane motifs).
Recent Research Advances
Catalytic Optimization
Studies highlight zinc triflate as a superior catalyst for isomer selectivity, achieving >90% 1-ene product in optimized batches . Computational modeling supports transition-state stabilization via Zn²⁺ coordination.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields. Solvent-free conditions under high pressure further enhance sustainability.
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